(5-Formylisoxazol-3-yl)methyl carbamate

Description

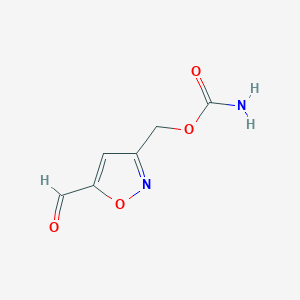

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6N2O4 |

|---|---|

Molecular Weight |

170.12 g/mol |

IUPAC Name |

(5-formyl-1,2-oxazol-3-yl)methyl carbamate |

InChI |

InChI=1S/C6H6N2O4/c7-6(10)11-3-4-1-5(2-9)12-8-4/h1-2H,3H2,(H2,7,10) |

InChI Key |

LTLAJPRFWLLUPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(ON=C1COC(=O)N)C=O |

Origin of Product |

United States |

Structural Modifications and Derivatization Strategies for 5 Formylisoxazol 3 Yl Methyl Carbamate

Functionalization Reactions at the Formyl Group

The formyl group is a versatile functional handle that can undergo a wide array of chemical transformations. Its electrophilic carbon and the potential for both oxidation and reduction make it a prime target for derivatization.

Oxidation and Reduction Pathways of the Aldehyde Functionality

The aldehyde functionality of (5-Formylisoxazol-3-yl)methyl carbamate (B1207046) can be readily manipulated through oxidation and reduction reactions to yield derivatives with carboxylic acid and alcohol functionalities, respectively.

Oxidation: The formyl group can be oxidized to the corresponding carboxylic acid, yielding (3-(((carbamoyloxy)methyl)isoxazol-5-yl)carboxylic acid. This transformation introduces an acidic moiety that can serve as a new interaction point with biological targets, for instance, by forming salt bridges or engaging in hydrogen bonding. A variety of oxidizing agents can be employed for this purpose, ranging from mild reagents like silver oxide to stronger ones like potassium permanganate or chromic acid. The choice of oxidant is crucial to avoid unwanted side reactions with the isoxazole (B147169) ring or the carbamate group.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, affording (5-(hydroxymethyl)isoxazol-3-yl)methyl carbamate. This introduces a hydroxyl group that can act as a hydrogen bond donor or acceptor. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is generally preferred for its milder nature and higher functional group tolerance, minimizing the risk of reducing the carbamate moiety.

The table below summarizes common reagents for these transformations.

| Transformation | Reagent | Product Functional Group |

| Oxidation | Silver(I) oxide (Ag₂O) | Carboxylic Acid (-COOH) |

| Oxidation | Potassium permanganate (KMnO₄) | Carboxylic Acid (-COOH) |

| Oxidation | Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid (-COOH) |

| Reduction | Sodium borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) |

| Reduction | Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Primary Alcohol (-CH₂OH) |

Carbonyl Additions and Condensation Reactions for Scaffold Diversification

The electrophilic nature of the aldehyde's carbonyl carbon makes it susceptible to nucleophilic attack, providing a gateway for carbon-carbon bond formation and significant scaffold diversification.

Carbonyl Addition Reactions: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), can add to the formyl group to generate secondary alcohols. This allows for the introduction of a wide variety of alkyl, aryl, or vinyl substituents. Another key addition reaction is cyanohydrin formation, where a cyanide ion (e.g., from NaCN or KCN) attacks the carbonyl carbon to form a hydroxylnitrile. libretexts.org This product is a versatile intermediate that can be further hydrolyzed to α-hydroxy acids or reduced to β-amino alcohols.

Condensation Reactions: The formyl group can participate in various condensation reactions. In the Wittig reaction, the aldehyde reacts with a phosphorus ylide to convert the C=O bond into a C=C bond, providing access to alkene derivatives. The Horner-Wadsworth-Emmons reaction is a popular variation that often provides higher E-alkene selectivity. Condensation with active methylene (B1212753) compounds, such as malonates or nitroalkanes (Knoevenagel condensation), or with ketones/aldehydes (aldol condensation), can be used to elongate the carbon chain and introduce further functional groups. Reductive amination, which involves the formation of an imine intermediate with a primary or secondary amine followed by in-situ reduction, is a powerful method for introducing substituted amino groups.

These reactions are summarized in the table below.

| Reaction Type | Reagent(s) | Resulting Structure/Functional Group |

| Grignard Addition | R-MgX, followed by H₃O⁺ workup | Secondary alcohol (-CH(OH)R) |

| Wittig Reaction | Ph₃P=CHR (Phosphorus ylide) | Alkene (-CH=CHR) |

| Knoevenagel Condensation | CH₂(CN)₂, piperidine | α,β-unsaturated dinitrile |

| Reductive Amination | R-NH₂, NaBH₃CN or NaBH(OAc)₃ | Secondary amine (-CH₂-NHR) |

| Cyanohydrin Formation | NaCN, H⁺ | Hydroxylnitrile (-CH(OH)CN) |

Late-Stage Functionalization via Formyl Group Transformations in Isoxazoles

Late-stage functionalization (LSF) refers to the strategy of introducing functional groups into complex molecules, such as drug candidates, at a late stage of the synthesis. acs.org This approach allows for the rapid generation of analogues for SAR studies without the need for de novo synthesis. The formyl group on the isoxazole ring is an excellent handle for LSF.

The transformations described previously, such as reductive amination and Wittig reactions, can be applied in a late-stage context to diversify a lead compound. For example, reductive amination can be used to couple the core scaffold with a library of amines, exploring interactions in new regions of a target's binding pocket. The aldehyde can also be converted to other functional groups that enable further reactions. For instance, oxidation to a carboxylic acid allows for subsequent amide bond formation, coupling the molecule to various amino acids or amine-containing fragments. Transition metal-mediated reactions have become powerful tools for LSF, and while often focused on C-H activation, a reactive handle like an aldehyde provides a reliable entry point for diversification. acs.orgresearchgate.net The development of LSF methodologies has revolutionized organic synthesis and is a key strategy in modern medicinal chemistry. acs.org

Modifications of the Carbamate Linkage

The carbamate group is a key structural motif in many approved drugs and is known for its chemical stability and ability to act as a peptide bond surrogate. acs.orgnih.gov Modifications to both the nitrogen and oxygen termini of the carbamate offer avenues to modulate the physicochemical and pharmacokinetic properties of the parent molecule. acs.orgnih.govnih.gov

Alkyl Substituent Variations on the Carbamate Nitrogen for Tuned Reactivity

The parent compound, (5-Formylisoxazol-3-yl)methyl carbamate, possesses a primary carbamate (-NH₂). The two hydrogen atoms on the nitrogen can be replaced with one or two alkyl groups to generate secondary or tertiary carbamates, respectively.

This N-alkylation can be achieved through various methods. A common approach involves the reaction of the primary carbamate with an alkyl halide in the presence of a base (e.g., sodium hydride, cesium carbonate) to deprotonate the nitrogen, making it nucleophilic. acs.org One-pot syntheses starting from an amine, carbon dioxide, and an alkyl halide have also been reported. acs.org Varying the nature of the alkyl substituent (R in the table below) can have significant effects:

Steric Hindrance: Introducing bulky alkyl groups can provide steric shielding, potentially increasing metabolic stability by hindering enzymatic cleavage of the carbamate bond.

Lipophilicity: The addition of alkyl chains increases the lipophilicity of the molecule, which can influence its solubility, cell membrane permeability, and plasma protein binding.

Pharmacophore Extension: The introduced alkyl group can be further functionalized to interact with specific sub-pockets of a biological target, thereby improving binding affinity and selectivity.

| N-Substituent (R¹, R²) | Potential Rationale for Variation |

| -NH(CH₃) | Introduce a small, lipophilic group; test for "magic methyl" effect. |

| -N(CH₃)₂ | Increase steric bulk and lipophilicity; remove H-bond donor. |

| -NH(CH₂CH₃) | Modestly increase lipophilicity and size. |

| -NH(Cyclopropyl) | Introduce conformational rigidity and metabolic stability. |

| -NH(CH₂Ph) | Introduce a bulky, aromatic group for potential π-stacking. |

Ether and Ester Linkage Modifications of the Carbamate Oxygen

While direct modification of the carbamate's C-O bond is synthetically challenging, a common strategy in medicinal chemistry involves replacing the entire linker group to assess its importance. In this context, analogues of this compound featuring ether or ester linkages in place of the carbamate can be synthesized from a common precursor, (5-formylisoxazol-3-yl)methanol.

Ether Linkage: An ether linkage can be formed via a Williamson ether synthesis, where the alkoxide of (5-formylisoxazol-3-yl)methanol (generated with a base like NaH) reacts with an alkyl halide (R-X). This creates a more flexible and metabolically stable linker compared to the carbamate.

Ester Linkage: An ester linkage can be formed by reacting (5-formylisoxazol-3-yl)methanol with a carboxylic acid (R-COOH) under acid catalysis (Fischer esterification) or with a more reactive acyl chloride (R-COCl) or anhydride in the presence of a base. Esters are generally more susceptible to hydrolysis by esterase enzymes in vivo, a property that can be exploited in prodrug design.

Comparing the activity of these ether and ester analogues with the parent carbamate allows for an evaluation of the carbamate's role in target binding. It may be a critical hydrogen-bonding element, or it may simply serve as a non-essential linker.

Substituent Effects on the Isoxazole Ring System and their Implications

The reactivity of the isoxazole ring is markedly influenced by the nature of the substituents it bears. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density of the ring, thereby affecting its susceptibility to nucleophilic or electrophilic attack.

Research indicates that the presence of electron-withdrawing groups, such as trifluoromethyl, chloro, bromo, or nitro groups, can enhance the reactivity of the isoxazole ring in certain reactions. For instance, in the synthesis of 3,4,5-trisubstituted isoxazoles via the [3 + 2]-cycloaddition of nitrile oxides and 1,3-dicarbonyl compounds, reactants bearing EWGs like Br, F, or CF3 generally produce higher yields (82% to 95%) compared to those with electron-donating groups. beilstein-journals.org This is attributed to the increased electrophilicity of the reactants, facilitating the cycloaddition process. Similarly, structure-activity relationship (SAR) studies on various isoxazole derivatives have revealed that the presence of electron-withdrawing groups often leads to enhanced biological activity. nih.gov For example, ortho-substituted bromo compounds have demonstrated significant cytotoxic effects in certain cancer cell lines. nih.gov

Conversely, electron-donating groups, such as methoxy or methyl groups, tend to decrease the reactivity of the isoxazole ring towards nucleophiles. In the aforementioned [3 + 2]-cycloaddition, the presence of a p-methoxyphenyl group, an EDG, resulted in comparatively lower yields (70% to 80%). beilstein-journals.org This is because EDGs increase the electron density on the ring, making it less electrophilic. However, in some contexts, EDGs can be beneficial. For instance, certain studies have shown that isoxazole derivatives with electron-donating groups exhibit antioxidant properties. nih.gov

It is important to note that the effect of substituents can be complex and may not always follow a simple trend. For example, in the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes to form highly substituted isoxazoles, both electron-withdrawing and electron-donating groups on the aromatic substituents showed minimal effect on the reaction's efficiency. organic-chemistry.org

Table 1: Effect of Substituents on the Yield of 3,4,5-Trisubstituted Isoxazoles

| Substituent Type | Example Substituent | Yield Range (%) | Reference |

|---|---|---|---|

| Electron-Withdrawing | Br, F, CF3 | 82-95 | beilstein-journals.org |

| Electron-Donating | p-methoxyphenyl | 70-80 | beilstein-journals.org |

The functionalization of the isoxazole core, particularly through halogenation, provides a versatile handle for further structural modifications and the introduction of diverse functionalities. Halogenated isoxazoles serve as key intermediates in a variety of cross-coupling reactions, enabling the synthesis of complex molecular architectures.

A common strategy for the functionalization of the isoxazole ring is electrophilic halogenation. For instance, 4-iodoisoxazoles can be synthesized in moderate to excellent yields through the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes in the presence of iodine monochloride (ICl). organic-chemistry.orgnih.gov These 4-iodoisoxazoles can then undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions, to introduce aryl, alkynyl, and vinyl groups, respectively, at the C4-position. organic-chemistry.org This approach has been successfully employed in the efficient synthesis of the COX-2 inhibitor, valdecoxib. organic-chemistry.org

Other halogenating agents, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), can also be used for the halogenation of the isoxazole ring. nih.gov For example, trifluoromethylated isoxazoline triflones have been efficiently halogenated using Selectfluor®, NCS, or NBS to provide all-carbon functionalized isoxazoline triflones with excellent diastereoselectivities. nih.gov These reactions can be performed in a one-pot sequential procedure, starting from the corresponding isoxazole triflones. nih.gov

Beyond halogenation, other functionalizations of the isoxazole ring are also possible. For example, C-H arylation at the C5-position of 3,4-disubstituted isoxazoles has been achieved using aryl iodides, facilitated by a palladium catalyst and a specific phosphine ligand. nih.gov This method allows for the direct introduction of aryl groups without the need for pre-functionalization of the C5-position.

The ability to functionalize the isoxazole core at various positions through methods like halogenation and C-H activation significantly expands the chemical space accessible for the design and synthesis of novel this compound derivatives with potentially improved properties.

Table 2: Examples of Halogenation and Functionalization Reactions of the Isoxazole Core

| Reaction Type | Reagents | Position of Functionalization | Product Type | Reference |

|---|---|---|---|---|

| Iodination | ICl | C4 | 4-Iodoisoxazoles | organic-chemistry.orgnih.gov |

| Halogenation | Selectfluor®, NCS, NBS | C4 | 4-Halo-isoxazoline triflones | nih.gov |

| C-H Arylation | Aryl iodides, Pd catalyst | C5 | 5-Aryl-isoxazoles | nih.gov |

Design and Synthesis of Isoxazole-Carbamate Hybrid Molecules

The hybridization of the isoxazole-carbamate scaffold with other molecular entities, particularly natural products, represents a powerful strategy for generating novel compounds with enhanced structural diversity and potentially improved biological activities. Furthermore, the development of library synthesis approaches facilitates the rapid generation of a large number of derivatives for high-throughput screening.

Natural products are a rich source of structurally diverse and biologically active molecules. symc.edu.cn The conjugation of the isoxazole-carbamate moiety to natural product scaffolds can lead to hybrid molecules that combine the desirable properties of both parent structures. symc.edu.cnnih.gov This approach can improve physicochemical properties, enhance biological activity, and even lead to entirely new modes of action. symc.edu.cn

Several studies have reported the successful modification of natural products with isoxazole or isoxazoline rings. nih.gov For instance, derivatives of the pentacyclic triterpene betulin have been synthesized by joining an isoxazole ring to the betulin scaffold. nih.govmdpi.com Similarly, isoxazole-containing derivatives of maslinic acid and oleanolic acid, both natural triterpenoids, have been created and have shown remarkable anti-cancer activity. nih.govmdpi.com The alkaloid harmine has also been used as a scaffold to generate derivatives containing an isoxazoline ring, which exhibited potent cytotoxicity against cancer cell lines. nih.govmdpi.com

The synthesis of these hybrid molecules often involves multi-step sequences. For example, the synthesis of isoxazole tethered quinone-amino acid hybrids involves a 1,3-dipolar cycloaddition reaction followed by an oxidation reaction. nih.gov In another example, carbohydrate-isoxazole hybrids have been designed to leverage the bioactivity of the isoxazole ring while the carbohydrate moiety improves solubility and target specificity. aristonpubs.com These hybrids have shown a broad spectrum of biological activities, including anti-tumor and anti-inflammatory effects. aristonpubs.com

The general strategy for creating these hybrids involves identifying a suitable attachment point on the natural product scaffold and then using appropriate chemical reactions to link the isoxazole-carbamate moiety. This often requires the use of protecting groups and carefully controlled reaction conditions to ensure selectivity.

High-throughput screening (HTS) is a powerful tool in drug discovery for rapidly screening large numbers of compounds for biological activity. To support HTS campaigns, it is essential to have access to diverse libraries of compounds. The development of library synthesis approaches for isoxazole-carbamate derivatives is therefore a crucial area of research.

The synthesis of libraries of fused isoxazole derivatives can be used in high-throughput screening programs to discover new lead compounds for various therapeutic targets. mdpi.com The diversity of these libraries expands the range of potential drug candidates. mdpi.com

Key to library synthesis is the use of robust and versatile chemical reactions that can be easily parallelized and automated. The functionalization strategies discussed previously, such as the use of halogenated isoxazole intermediates in cross-coupling reactions, are well-suited for library synthesis. organic-chemistry.org By varying the coupling partners in these reactions, a wide range of derivatives can be generated from a common intermediate.

For example, a library of 3,4,5-trisubstituted isoxazoles could be generated by starting with a 4-iodoisoxazole intermediate and then performing a series of parallel Suzuki-Miyaura reactions with a diverse set of boronic acids. This approach allows for the rapid and efficient generation of a large number of analogs with different substituents at the C4-position.

The development of one-pot and multicomponent reactions is also highly valuable for library synthesis as it can reduce the number of synthetic steps and purification procedures required. The goal is to create a collection of structurally diverse molecules around the core this compound scaffold, which can then be screened to identify compounds with desired biological activities.

Spectroscopic and Analytical Characterization of 5 Formylisoxazol 3 Yl Methyl Carbamate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of (5-Formylisoxazol-3-yl)methyl carbamate (B1207046). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of (5-Formylisoxazol-3-yl)methyl carbamate is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The aldehyde proton of the formyl group at the 5-position of the isoxazole (B147169) ring would appear as a singlet in the downfield region, typically around δ 9.5-10.5 ppm. The isoxazole ring proton, if present, would resonate in the aromatic region. The methylene (B1212753) protons of the methyl carbamate group attached to the 3-position would likely appear as a singlet or a doublet depending on coupling with the adjacent nitrogen, typically in the range of δ 4.5-5.5 ppm. The methyl protons of the carbamate group would be observed as a singlet further upfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each carbon atom. The carbonyl carbon of the formyl group is expected to be the most downfield signal, typically above δ 180 ppm. The carbons of the isoxazole ring would resonate in the aromatic region, with their specific shifts influenced by the substituents. The methylene carbon and the methyl carbon of the carbamate moiety would appear at characteristic chemical shifts.

Advanced NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for more detailed structural assignment. COSY experiments would reveal proton-proton coupling networks, while HSQC would correlate proton signals with their directly attached carbon atoms, confirming the connectivity within the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde-H | 9.5 - 10.5 | Singlet |

| Isoxazole-H | 7.0 - 8.5 | Singlet |

| Methylene-H (-CH₂-) | 4.5 - 5.5 | Singlet |

| Amine-H (-NH-) | 5.0 - 6.0 | Broad Singlet |

| Methyl-H (-CH₃) | 3.5 - 4.0 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde C=O | 180 - 190 |

| Isoxazole C=N | 150 - 160 |

| Isoxazole C-O | 165 - 175 |

| Isoxazole C-H | 100 - 115 |

| Methylene Carbon (-CH₂-) | 55 - 65 |

| Carbamate C=O | 155 - 165 |

| Methyl Carbon (-CH₃) | 50 - 60 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would be used to accurately determine the molecular weight of this compound. The expected monoisotopic mass can be calculated from its chemical formula, C₆H₆N₂O₄, which is 170.0328 g/mol . The observation of the molecular ion peak [M+H]⁺ or other adducts in the mass spectrum would confirm the molecular formula.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. The fragmentation behavior of methyl carbamates often involves characteristic neutral losses, such as the loss of methanol. nih.gov Common fragmentation patterns for this compound could include the cleavage of the carbamate group, loss of the formyl group, and fragmentation of the isoxazole ring. Analyzing these fragmentation patterns helps to confirm the connectivity of the different functional groups within the molecule.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | Description |

|---|---|---|

| [M+H]⁺ | 171.0400 | Protonated molecular ion |

| [M+Na]⁺ | 193.0220 | Sodium adduct |

| [M-CHO]⁺ | 141.0349 | Loss of the formyl group |

| [M-CH₃OH]⁺ | 138.0165 | Loss of methanol from the carbamate |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands. A strong absorption band is expected in the region of 1700-1740 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde group. The C=O stretching of the carbamate group would likely appear in a similar region, potentially overlapping. The N-H stretching vibration of the carbamate would be observed as a band around 3200-3400 cm⁻¹. The C=N stretching of the isoxazole ring is expected around 1600-1650 cm⁻¹. nih.gov

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Carbamate) | 3200 - 3400 | Medium |

| C-H Stretch (Aldehyde) | 2700 - 2850 | Weak |

| C=O Stretch (Aldehyde) | 1700 - 1740 | Strong |

| C=O Stretch (Carbamate) | 1690 - 1730 | Strong |

| C=N Stretch (Isoxazole) | 1600 - 1650 | Medium |

Chromatographic Techniques (GC, HPLC) for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis and purification of polar organic compounds. For this compound, a C18 column would likely be suitable, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection would typically be performed using a UV detector set at a wavelength where the compound shows strong absorbance. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis and purity determination.

Gas Chromatography (GC): Gas chromatography may also be applicable for the analysis of this compound, provided it is thermally stable and sufficiently volatile. The thermal lability of some carbamates can be a limitation for GC analysis. researchgate.net If suitable, a capillary column with a polar stationary phase would be appropriate. Detection could be achieved using a flame ionization detector (FID) or, for higher sensitivity and structural information, a mass spectrometer (GC-MS).

Table 5: Typical HPLC and GC Conditions for Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV-Vis |

| GC | Capillary (e.g., DB-5ms) | Helium or Nitrogen | FID or MS |

Computational and Theoretical Studies of 5 Formylisoxazol 3 Yl Methyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone in the theoretical analysis of (5-Formylisoxazol-3-yl)methyl carbamate (B1207046), offering a microscopic view of its electronic properties. Density Functional Theory (DFT) is a commonly employed method for these calculations, providing a balance between accuracy and computational cost. nih.gov A typical DFT analysis of this compound would involve the use of a functional, such as B3LYP, and a basis set, like 6-311G+(d,p), to optimize the molecular geometry and calculate various electronic parameters. nih.gov

One of the key aspects of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of the molecule. nih.gov A smaller energy gap generally suggests higher reactivity. nih.gov

The distribution of electron density and the molecular electrostatic potential (MEP) are also determined through quantum chemical calculations. The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. Regions with negative potential (typically colored red) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack.

Table 1: Calculated Electronic Properties of (5-Formylisoxazol-3-yl)methyl Carbamate (Illustrative)

| Parameter | Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are explored through conformational analysis and molecular dynamics (MD) simulations. Conformational analysis aims to identify the most stable arrangement of atoms in the molecule, known as the global minimum energy conformation, as well as other low-energy conformers. This is achieved by systematically rotating the rotatable bonds within the molecule and calculating the potential energy of each resulting conformation.

Molecular dynamics simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its movements and conformational changes in a simulated environment, such as in a solvent or interacting with other molecules. These simulations are valuable for understanding the molecule's flexibility, how it explores different conformational states, and its interactions with its surroundings. The stability of ligand-receptor interactions can be assessed through MD simulations. eco-vector.com

Table 2: Torsional Angles of the Lowest Energy Conformer of this compound (Illustrative)

| Dihedral Angle | Value (Degrees) |

|---|---|

| O(carbamate)-C-O-C(isoxazole) | 178.5 |

| C(isoxazole)-C-N-H | -179.2 |

In Silico Approaches for Predicting Chemical Reactivity and Stability

A variety of in silico methods are utilized to predict the chemical reactivity and stability of this compound. Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, are instrumental in this regard. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Indicates the molecule's resistance to changes in its electron distribution. A higher value suggests greater stability.

Global Electrophilicity Index (ω): Quantifies the molecule's propensity to act as an electrophile.

Table 3: Global Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Value |

|---|---|

| Electronegativity (χ) | 4.35 eV |

| Chemical Hardness (η) | 2.85 eV |

Applications and Research Trajectories in Medicinal Chemistry and Chemical Biology

Role of Isoxazole (B147169) Derivatives in Modern Drug Discovery Efforts

Isoxazole derivatives are a significant class of five-membered heterocyclic compounds that have garnered substantial attention in medicinal chemistry. nih.govsemanticscholar.orgresearchgate.net Their prevalence is due to their wide spectrum of biological activities and therapeutic potential. nih.govsemanticscholar.orgresearchgate.net The isoxazole ring is a key structural component in numerous clinically approved drugs, highlighting its importance as a pharmacophore. researchgate.net

| Drug Name | Therapeutic Class | Key Structural Moiety |

| Sulfamethoxazole | Antibiotic | Isoxazole |

| Leflunomide | Antirheumatic | Isoxazole |

| Valdecoxib | Anti-inflammatory | Isoxazole |

| Zonisamide | Anti-convulsant | Isoxazole |

This table presents examples of approved drugs containing the isoxazole scaffold, demonstrating its therapeutic relevance. researchgate.net

The isoxazole ring serves as a versatile and valuable scaffold in the design of new therapeutic agents. semanticscholar.org Its aromatic nature, combined with the presence of both nitrogen and oxygen atoms, allows for a variety of intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to biological targets. Advances in synthetic chemistry have enabled the creation of complex and diverse isoxazole derivatives, facilitating the development of molecules with enhanced bioactivity and selectivity. nih.govresearchgate.netnih.gov Researchers modify these diaryl-isoxazole-based structures with other scaffolds, such as chiral pyrrolidines, to extend the pharmacophore towards specific pockets of a target's binding site, like the ribose pocket of an ATP binding site in kinases. nih.gov This strategic design allows for the development of potent and selective inhibitors for specific protein targets. nih.gov

The concept of chemical space—the ensemble of all possible molecules—is vast, and a key challenge in drug discovery is to efficiently explore it to find novel lead compounds. nih.gov Isoxazole scaffolds are instrumental in this effort. Due to the robustness of synthetic methods, a wide array of substituents can be introduced at various positions on the isoxazole ring, generating large libraries of diverse compounds. nih.govresearchgate.net This diversification is critical for screening campaigns aimed at identifying hits against new and challenging biological targets. Network-based data mining approaches, which utilize chemical similarity networks, can be employed to navigate this expanded chemical space and prioritize candidates for further development. nih.govresearchgate.net The structural and electronic diversity of isoxazole derivatives makes them ideal candidates for populating these libraries and increasing the probability of discovering novel bioactive agents. nih.gov

Carbamate (B1207046) Functionalities in Bioactive Molecule Design

Carbamate-bearing molecules play a crucial role in modern drug discovery and medicinal chemistry. acs.orgnih.gov The carbamate group, structurally a hybrid of an amide and an ester, possesses a unique combination of chemical stability and biological activity. acs.orgnih.gov This functionality is a key structural element in many therapeutic agents and is widely used as a peptide bond surrogate in medicinal chemistry. acs.orgnih.gov

The carbamate moiety is recognized as an important pharmacophore due to its desirable chemical properties. It is chemically and proteolytically stable, which is a crucial attribute for drug longevity and effectiveness. acs.orgnih.gov Its ability to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl and ester oxygens) allows it to form critical interactions within the binding sites of target proteins and enzymes. acs.orgnih.gov This ability to mimic a peptide bond without the associated metabolic liability has made carbamates a cornerstone in the design of peptidomimetics. nih.gov Furthermore, the incorporation of a carbamate group can enhance a molecule's ability to permeate cell membranes. acs.orgnih.gov Pharmacophore models are often designed based on active fragments of known bioactive molecules, and the carbamate linkage is frequently identified as a key structural feature in such models. nih.govtandfonline.comtandfonline.com

A significant advantage of the carbamate functionality is the ability to modulate its physicochemical and biological properties by modifying the substituents on its oxygen and nitrogen termini. acs.orgnih.gov This tunability allows medicinal chemists to fine-tune a molecule's stability, solubility, and pharmacokinetic profile. acs.org For instance, carbamates are often employed in prodrug strategies. nih.gov A carbamate can be engineered to be stable systemically but to release the active parent amine upon hydrolysis by esterases at the target site. researchgate.net The conformational landscape of carbamates is also a subject of study; compared to peptides, carbamates can be more rigid due to the extended delocalization of π-electrons, and this conformational constraint can be exploited in designing molecules with high target affinity and specificity. nih.govchemrxiv.orgacs.org

Structure-Activity Relationship (SAR) Studies in Isoxazole-Carbamate Systems

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For a hybrid system like (5-Formylisoxazol-3-yl)methyl carbamate, SAR studies would systematically investigate the contributions of the isoxazole core, the carbamate linker, and the formyl substituent.

By creating analogues and assessing their biological effects, researchers can deduce key information. For example, in other isoxazole-based systems, modifications to the substituents on the ring have led to significant improvements in potency and reduction in toxicity. nih.gov

Key areas of investigation in a hypothetical SAR study for an isoxazole-carbamate system would include:

Modification of the Isoxazole Ring: Introducing different substituents at the C-4 and C-5 positions of the isoxazole ring to probe interactions with the target protein. dundee.ac.uk

Alteration of the Carbamate Group: Systematically changing the groups attached to the carbamate's nitrogen and oxygen atoms to optimize hydrogen bonding capacity, stability, and pharmacokinetic properties. acs.org

Variation of the Linker: Adjusting the length and flexibility of the methylene (B1212753) linker between the isoxazole and carbamate moieties to achieve optimal orientation within the target's binding site.

Such studies, often guided by computational docking simulations, are essential for optimizing lead compounds into clinical candidates. dundee.ac.uknih.gov The goal is to build a comprehensive map of how each part of the molecule contributes to its biological function, leading to the rational design of more effective and selective therapeutic agents. nih.govrsc.org

Rational Design and Synthesis of Analogs for Comprehensive SAR Elucidation

The rational design of analogs of this compound is a crucial step in understanding its structure-activity relationship (SAR) and optimizing its potential biological activity. This process involves systematic modifications of the core structure to probe the chemical space and identify key interactions with a biological target. The synthesis of these analogs can be achieved through various established methods for the construction of 3,5-disubstituted isoxazoles, most notably the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.govresearchgate.net

Analog Design Strategies:

The design of a comprehensive library of analogs would focus on modifications at three key positions: the formyl group at C5, the methyl carbamate side chain at C3, and the isoxazole core itself.

Modification of the 5-Formyl Group: The aldehyde functionality is a versatile handle for chemical modification. Analogs can be designed by:

Reduction to the corresponding alcohol, (5-(hydroxymethyl)isoxazol-3-yl)methyl carbamate, to explore the impact of a hydrogen bond donor.

Oxidation to the carboxylic acid, (3-((methoxycarbonyl)methyl)isoxazol-5-yl)carboxylic acid, to introduce a charged group.

Reductive amination to introduce a variety of substituted aminomethyl groups, which can significantly alter polarity and basicity.

Conversion to oximes and hydrazones , which can introduce additional points of interaction and modulate the electronic properties of the isoxazole ring.

Modification of the 3-Methyl Carbamate Side Chain: The carbamate group offers several possibilities for modification to explore the SAR of this region of the molecule.

Variation of the carbamate N-substituent: Replacing the methyl group with a range of alkyl, aryl, or heterocyclic moieties can probe for additional binding pockets.

Replacement of the carbamate linker: The carbamate can be replaced with bioisosteric groups such as amides, sulfonamides, ureas, or reverse amides to investigate the importance of the carbamate's hydrogen bonding and conformational properties.

Alteration of the methylene linker: The length and flexibility of the linker between the isoxazole ring and the carbamate can be modified to optimize the positioning of the functional group.

Modification of the Isoxazole Core: While maintaining the isoxazole core is generally desirable to retain the foundational pharmacophore, subtle modifications can be explored.

Introduction of substituents at the 4-position: The C4 position of the isoxazole ring can be substituted with small alkyl or halogen groups to fine-tune the electronic and steric properties of the ring.

Synthetic Approaches:

The synthesis of these analogs would likely rely on established isoxazole synthetic methodologies. A common and versatile method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. organic-chemistry.org For the synthesis of this compound analogs, a retrosynthetic analysis would suggest a nitrile oxide precursor for the C3 side chain and a propargyl aldehyde derivative for the C5 side chain. The modularity of this approach allows for the facile introduction of diversity at both positions.

Illustrative SAR Table for a Hypothetical Series of Isoxazole Analogs:

To illustrate the process of SAR elucidation, the following table presents hypothetical data for a series of analogs designed to probe the importance of the 5-position substituent.

| Compound ID | R Group at C5 | Biological Activity (IC50, µM) |

| Parent | -CHO | 1.5 |

| Analog 1 | -CH2OH | 5.2 |

| Analog 2 | -COOH | > 50 |

| Analog 3 | -CH=NOH | 0.8 |

| Analog 4 | -CH=N-OCH3 | 1.2 |

This table is for illustrative purposes and does not represent real data.

Exploring Substituent Effects on Chemical Behavior and Potential Interactions

The electronic and steric nature of the substituents at the 3- and 5-positions of the isoxazole ring significantly influences its chemical behavior and potential interactions with biological macromolecules. nih.gov A thorough understanding of these effects is critical for the rational design of more potent and selective analogs.

Electronic Effects:

The formyl group at the 5-position is a moderately electron-withdrawing group, which will influence the electron density of the isoxazole ring. This can affect the pKa of the ring nitrogens and the susceptibility of the ring to nucleophilic or electrophilic attack. The methyl carbamate at the 3-position has a more complex electronic influence, with the potential for both electron-donating (via the nitrogen lone pair) and electron-withdrawing (via the carbonyl group) resonance effects.

The interplay of these electronic effects can be systematically studied by introducing substituents with varying electronic properties. For instance, replacing the formyl group with a strongly electron-donating group like a methoxy or amino group, or a strongly electron-withdrawing group like a nitro or cyano group, would provide valuable insights into the electronic requirements for biological activity.

Steric Effects:

The introduction of bulkier substituents at either position can be used to explore the steric tolerance of the biological target. Conversely, smaller substituents can be used to investigate whether a more compact analog exhibits improved activity.

Impact on Physicochemical Properties:

The nature of the substituents will also have a profound impact on the physicochemical properties of the molecule, such as solubility, lipophilicity (logP), and metabolic stability. These properties are critical for drug-likeness and in vivo efficacy. For example, the introduction of polar groups can improve aqueous solubility, while the addition of lipophilic groups can enhance membrane permeability.

Table of Substituent Effects on Physicochemical Properties:

The following table illustrates how different substituents at the 5-position could be expected to influence key physicochemical properties.

| R Group at C5 | Electronic Effect | Expected Impact on logP | Expected Impact on Solubility |

| -CHO | Electron-withdrawing | Moderate | Moderate |

| -CH2OH | Weakly electron-donating | Decrease | Increase |

| -COOH | Electron-withdrawing | Decrease | Increase (at physiological pH) |

| -CN | Strongly electron-withdrawing | Increase | Decrease |

| -OCH3 | Electron-donating | Increase | Decrease |

This table provides a generalized prediction of substituent effects.

By systematically synthesizing and evaluating analogs with diverse electronic and steric properties, a comprehensive understanding of the SAR for this isoxazole scaffold can be developed. This knowledge is instrumental in guiding the design of future generations of compounds with potentially improved therapeutic profiles.

Future Perspectives and Emerging Trends in Isoxazole Carbamate Research

Advancements in Sustainable Synthesis of Isoxazole-Carbamate Conjugates

The synthesis of isoxazole (B147169) derivatives is increasingly moving towards more environmentally friendly and efficient methods, a trend that is expected to heavily influence the production of isoxazole-carbamate conjugates. ingentaconnect.comresearchgate.netdaneshyari.com Traditional synthetic routes often involve hazardous reagents and solvents, generating significant chemical waste. nbinno.com To address these challenges, researchers are exploring a variety of green chemistry approaches.

One promising avenue is the use of alternative energy sources such as ultrasound and microwave irradiation . espublisher.comresearchgate.net These techniques have been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of various isoxazole derivatives. espublisher.com For instance, ultrasound-assisted synthesis has been successfully employed for the efficient cyclization, cross-coupling, and multicomponent reactions involved in forming the isoxazole ring. researchgate.net Microwave-assisted synthesis, in particular, is recognized as a green and sustainable technique that can lead to high selectivity and improved product yields in shorter reaction times. daneshyari.comespublisher.com

The replacement of conventional organic solvents with more benign alternatives like water is another key focus. nbinno.comnih.gov Synthesizing isoxazole derivatives in aqueous media not only reduces the environmental impact but can also simplify work-up procedures and, in some cases, enhance reaction efficiency. nih.gov Furthermore, the development and utilization of eco-friendly and reusable catalysts , such as agro-waste-based catalysts, are gaining traction. nih.gov These natural-feedstock-derived catalysts offer an inexpensive and sustainable alternative to traditional metal catalysts. nih.gov

Solvent-free reaction conditions and multicomponent reactions (MCRs) are also being explored to enhance the atom economy and reduce waste. nih.gov MCRs are particularly attractive as they allow for the synthesis of complex molecules in a single step, minimizing the need for intermediate purification and reducing solvent usage. nih.gov

While specific studies on the sustainable synthesis of "(5-Formylisoxazol-3-yl)methyl carbamate" are not yet prevalent, the general advancements in green isoxazole synthesis provide a strong foundation for developing such methods. Future research will likely focus on adapting these sustainable techniques to the specific requirements of isoxazole-carbamate synthesis, aiming for processes that are not only efficient and high-yielding but also environmentally responsible.

Table 1: Comparison of Conventional and Sustainable Synthesis Methods for Isoxazole Derivatives

| Feature | Conventional Methods | Sustainable Methods |

| Energy Source | Thermal heating | Ultrasound, Microwaves, Natural Sunlight researchgate.net |

| Solvents | Volatile organic solvents | Water, Glycerol, Solvent-free conditions nbinno.comnih.gov |

| Catalysts | Often toxic metal catalysts | Agro-waste based, Reusable catalysts nih.gov |

| Reaction Time | Often lengthy | Significantly reduced researchgate.netespublisher.com |

| Waste Generation | High | Minimized, higher atom economy nih.gov |

| Work-up | Often complex | Simplified nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science, and the field of isoxazole-carbamate research is no exception. preprints.org These computational tools offer the potential to significantly accelerate the design and optimization of novel compounds with desired properties, reducing the time and cost associated with traditional trial-and-error approaches. mdpi.comnih.gov

In silico screening and molecular docking are powerful computational techniques used to predict the biological activity of compounds. ingentaconnect.comresearchgate.net For isoxazole derivatives, these methods have been employed to identify potential anticancer agents, inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, and compounds targeting various other biological pathways. researchgate.netnih.govnih.gov By simulating the interaction between a ligand (the isoxazole-carbamate) and a biological target (e.g., a protein), molecular docking can predict the binding affinity and mode of interaction, helping to prioritize candidates for synthesis and experimental testing. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies represent another key application of AI and ML in this field. researchgate.netnih.gov QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By analyzing the physicochemical properties and structural features of known isoxazole derivatives, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.govresearchgate.net

Furthermore, de novo drug design leverages generative AI models to create entirely new molecular structures with specific desired properties. preprints.org These models can learn the underlying patterns in large chemical datasets and then generate novel isoxazole-carbamate structures that are predicted to be active against a particular target. This approach opens up new avenues for exploring chemical space and discovering truly innovative compounds. nih.gov

Machine learning models are also being developed to predict various physicochemical properties, such as solubility and toxicity (ADMET properties), which are crucial for the development of viable drug candidates. espublisher.com By integrating these predictive models into the design workflow, researchers can identify and filter out compounds with undesirable properties at an early stage, focusing resources on the most promising candidates.

While the direct application of these advanced computational methods to "this compound" is still an emerging area, the successful use of AI and ML in the broader field of isoxazole research provides a clear roadmap for future investigations. The continued development of more sophisticated algorithms and the increasing availability of high-quality biological data will undoubtedly fuel the discovery and optimization of novel isoxazole-carbamate compounds for a wide range of applications.

Development of Advanced Functional Materials Incorporating Isoxazole-Carbamate Units

The unique chemical and physical properties of the isoxazole ring make it an attractive building block for the development of advanced functional materials. ingentaconnect.commdpi.com The incorporation of isoxazole-carbamate units into polymers and other materials can impart novel functionalities with applications in electronics, optics, and smart materials. researchgate.netnbinno.com

Isoxazole derivatives have been investigated for their use in:

Liquid crystals: The rigid, planar structure of the isoxazole ring can contribute to the formation of liquid crystalline phases, which are essential for display technologies. researchgate.net

Polymers: Isoxazole-containing polymers have been synthesized and studied for their thermal and mechanical properties. The carbamate (B1207046) linkage can introduce additional functionality, such as hydrogen bonding capabilities, which can influence the material's properties. nbinno.comnih.gov

Photochromic materials: The ability of the isoxazole ring to undergo light-induced transformations makes it a candidate for use in materials that change color in response to light. ingentaconnect.com

Organic electronics: The electron-rich nature of the isoxazole ring suggests its potential use in organic semiconductors and fluorescent materials. preprints.orgmdpi.com

A particularly exciting area of research is the development of self-healing materials . nih.govclemson.edu These materials have the ability to repair damage autonomously, extending their lifespan and improving their reliability. youtube.comyoutube.com The incorporation of dynamic chemical bonds, which can break and reform, is a key strategy in the design of self-healing polymers. youtube.com The isoxazole ring, with its potential for reversible ring-opening reactions, and the carbamate linkage, which can be designed to be dynamic, present intriguing possibilities for creating self-healing isoxazole-carbamate based polymers.

Furthermore, the photoreactivity of the isoxazole ring has been harnessed for photo-crosslinking applications in chemoproteomics. nih.gov This suggests that isoxazole-carbamate units could be used to create photo-responsive materials that can be crosslinked or modified upon exposure to light, enabling the fabrication of complex structures and patterns.

While the specific development of advanced functional materials from "this compound" is in its early stages, the versatility of the isoxazole and carbamate moieties provides a strong rationale for future exploration in this area. Research is likely to focus on synthesizing and characterizing polymers and other materials incorporating this specific unit to evaluate their potential in areas such as smart coatings, responsive gels, and advanced composites.

Interdisciplinary Research Directions and Collaborative Initiatives

The diverse applications of isoxazole-carbamate compounds across medicine, agriculture, and materials science inherently foster interdisciplinary research and collaboration. preprints.orgnih.govnih.gov The future progress in this field will heavily rely on the synergy between chemists, biologists, material scientists, and computational scientists.

In medicinal chemistry , collaborations between synthetic organic chemists and pharmacologists are crucial for the design, synthesis, and biological evaluation of new therapeutic agents. daneshyari.comnih.gov The investigation of isoxazole-carbamates as potential drugs for cancer, infectious diseases, and neurological disorders requires a deep understanding of both chemical synthesis and biological pathways. espublisher.com For example, the study of isoxazol-3-yl carbamates as resistance-breaking acetylcholinesterase inhibitors for combating malaria in mosquitoes highlights a collaboration between chemists and entomologists. nih.gov

In agrochemicals , the development of new pesticides and herbicides based on the isoxazole-carbamate scaffold necessitates collaboration between chemists and agricultural scientists. nbinno.comresearchgate.net Understanding the mode of action, environmental fate, and efficacy of these compounds requires a multidisciplinary approach.

The development of advanced materials is another area ripe for interdisciplinary collaboration. ingentaconnect.comresearchgate.net Chemists with expertise in polymer synthesis can work with materials scientists and engineers to design and fabricate novel materials with specific properties, such as self-healing capabilities or responsiveness to external stimuli. researchgate.netnih.gov

Collaborative initiatives , such as joint research projects, consortia, and public-private partnerships, will be essential to accelerate progress. These initiatives can facilitate the sharing of resources, expertise, and data, leading to more rapid innovation. The integration of academic research with industrial development will be key to translating fundamental discoveries into practical applications.

Future interdisciplinary research directions for isoxazole-carbamates could include:

The development of theranostic agents that combine therapeutic and diagnostic capabilities.

The creation of smart agricultural systems that use isoxazole-carbamate-based sensors for crop monitoring and targeted pesticide delivery.

The design of biocompatible and biodegradable materials for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.

By fostering a collaborative research environment, the scientific community can fully exploit the potential of the isoxazole-carbamate scaffold to address pressing challenges in health, agriculture, and technology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.